molecular formula C11H18N2O3 B1405297 Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1432896-55-3

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1405297
CAS No.: 1432896-55-3
M. Wt: 226.27 g/mol
InChI Key: DAADJQHWUYRLQY-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound featuring a rigid [3.2.1]octane scaffold with two nitrogen atoms (3,6-diaza substitution) and a ketone group at position 4. The tert-butyl carboxylate group at position 6 serves as a protective moiety, enhancing solubility and stability during synthetic processes. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol .

Properties

IUPAC Name

tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)9(14)12-5-7/h7-8H,4-6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAADJQHWUYRLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134147
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432896-55-3
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432896-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Diazabicyclo[3.2.1]octane-6-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves several synthetic routes. One common method includes the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate with specific reagents under controlled conditions . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield of the final product .

Chemical Reactions Analysis

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme-catalyzed reactions and modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.2.1]octane framework is a versatile scaffold in organic synthesis. Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Substituents : A single nitrogen atom at position 6 and a ketone at position 3.
  • Molecular Weight : 241.28 g/mol
  • This variant is used in intermediate synthesis for heterocyclic drug candidates .

Tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

  • Molecular Formula : C₁₁H₁₈N₂O₃ (identical to the target compound)
  • Substituents : Nitrogen atoms at positions 2 and 6, with a ketone at position 3.
  • Molecular Weight : 226.27 g/mol
  • This compound is listed as a high-purity reagent (≥97%) for pharmaceutical research .

Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₄
  • Substituents : A hydroxyl group at position 6 and a ketone at position 3, with nitrogen at position 6.
  • Molecular Weight : 241.28 g/mol
  • Key Features : The hydroxyl group introduces polarity, enhancing water solubility. This derivative is utilized in synthetic pathways requiring post-functionalization, such as oxidation to ketones or conjugation via ester linkages .

Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate

  • Molecular Formula: C₁₃H₂₁NO₃
  • Substituents : A formyl group at position 5 and nitrogen at position 5.
  • Molecular Weight : 239.32 g/mol
  • Key Features : The formyl group enables further derivatization (e.g., reductive amination), making this compound a key intermediate in alkaloid synthesis. It is available with ≥95% purity for specialized applications .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate C₁₁H₁₈N₂O₃ 3,6-diaza, 4-oxo 226.27 β-lactamase inhibitor intermediates
Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate C₁₂H₁₉NO₃ 6-aza, 3-oxo 241.28 Heterocyclic drug synthesis
Tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate C₁₁H₁₈N₂O₃ 2,6-diaza, 3-oxo 226.27 High-purity pharmaceutical reagent
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate C₁₂H₁₉NO₄ 8-aza, 3-oxo, 6-hydroxy 241.28 Soluble intermediates for conjugation
Tert-butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate C₁₃H₂₁NO₃ 6-aza, 5-formyl 239.32 Alkaloid synthesis

Research Findings and Trends

  • Synthetic Utility : The tert-butyl carboxylate group is a common protective strategy, enabling selective deprotection under acidic conditions .
  • Substituent Effects : The position of the ketone (3- vs. 4-oxo) significantly impacts reactivity. For example, 4-oxo derivatives are preferred in β-lactamase inhibitor synthesis due to spatial compatibility with enzyme active sites .
  • Emerging Applications : Formyl- and hydroxy-substituted variants are gaining traction in targeted drug delivery systems, leveraging their functional groups for bioconjugation .

Biological Activity

Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound known for its significant biological activity, particularly as an inhibitor of β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in various pathogenic bacteria, making this compound a focal point in the development of new antibacterial agents.

  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.27 g/mol
  • CAS Number : 1432896-55-3

This compound primarily targets β-lactamase enzymes, which are produced by bacteria to confer resistance against β-lactam antibiotics such as penicillins and cephalosporins. The compound acts as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing them from degrading β-lactam antibiotics and restoring their efficacy against resistant strains.

Table 1: Comparison of Inhibitory Effects on β-Lactamases

Compound NameType of β-Lactamase InhibitedMinimum Inhibitory Concentration (MIC)
This compoundESBLs, Carbapenemases0.29 - 2.34 µM
AvibactamESBLs, Carbapenemases0.5 - 4 µM
IID572OXA48<0.125 mg/dm³

Biochemical Pathways

The compound's inhibition of β-lactamases affects the biochemical pathways associated with antibiotic resistance, leading to increased susceptibility of bacterial cells to β-lactam antibiotics. This action has been shown to significantly enhance the effectiveness of antibiotics in treating infections caused by resistant strains.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is stable at room temperature but should be stored under refrigeration to maintain its integrity and efficacy over time.

Cellular Effects

Research has demonstrated that this compound influences various cellular processes:

  • Cell Signaling : Modulates pathways related to cell survival and apoptosis.
  • Gene Expression : Alters the expression levels of genes involved in antibiotic resistance mechanisms.

Case Studies

A study highlighted the effectiveness of this compound in restoring the activity of carbapenems against Pseudomonas aeruginosa and Acinetobacter baumannii, both notorious for their multidrug resistance profiles. The compound exhibited synergistic effects when combined with standard antibiotics .

Research Applications

The compound has broad applications in:

  • Pharmaceutical Development : As a lead compound for designing new β-lactamase inhibitors.
  • Biochemical Assays : Used as a probe to study enzyme mechanisms related to antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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